molecular formula C10H13ClN2OS B14650473 N-(2-Chloro-6-methylphenyl)-N'-(2-hydroxyethyl)thiourea CAS No. 52266-67-8

N-(2-Chloro-6-methylphenyl)-N'-(2-hydroxyethyl)thiourea

Cat. No.: B14650473
CAS No.: 52266-67-8
M. Wt: 244.74 g/mol
InChI Key: GZBVRVRLYBINQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Chloro-6-methylphenyl)-N’-(2-hydroxyethyl)thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and material science. This compound, in particular, is characterized by the presence of a chloro-substituted phenyl group and a hydroxyethyl group attached to the thiourea moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Chloro-6-methylphenyl)-N’-(2-hydroxyethyl)thiourea typically involves the reaction of 2-chloro-6-methylaniline with thiocarbamoyl chloride, followed by the introduction of the hydroxyethyl group. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound might involve a continuous flow process to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(2-Chloro-6-methylphenyl)-N’-(2-hydroxyethyl)thiourea can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiourea moiety to thiols or amines.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or alkoxides.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Amines, alkoxides, and other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides, while substitution can introduce various functional groups in place of the chloro group.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe to study enzyme functions.

    Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-Chloro-6-methylphenyl)-N’-(2-hydroxyethyl)thiourea depends on its specific application. In a biological context, it may interact with enzymes or receptors, altering their activity. The presence of the chloro and hydroxyethyl groups can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-Phenyl-N’-(2-hydroxyethyl)thiourea
  • N-(2-Chlorophenyl)-N’-(2-hydroxyethyl)thiourea
  • N-(2-Methylphenyl)-N’-(2-hydroxyethyl)thiourea

Uniqueness

N-(2-Chloro-6-methylphenyl)-N’-(2-hydroxyethyl)thiourea is unique due to the specific combination of the chloro and methyl substituents on the phenyl ring, which can influence its chemical reactivity and biological activity. This uniqueness can make it a valuable compound for specific applications where these properties are desired.

Properties

CAS No.

52266-67-8

Molecular Formula

C10H13ClN2OS

Molecular Weight

244.74 g/mol

IUPAC Name

1-(2-chloro-6-methylphenyl)-3-(2-hydroxyethyl)thiourea

InChI

InChI=1S/C10H13ClN2OS/c1-7-3-2-4-8(11)9(7)13-10(15)12-5-6-14/h2-4,14H,5-6H2,1H3,(H2,12,13,15)

InChI Key

GZBVRVRLYBINQZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)Cl)NC(=S)NCCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.